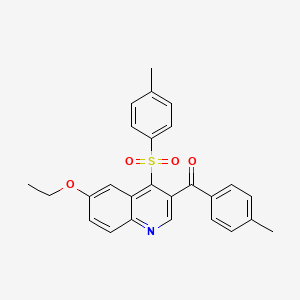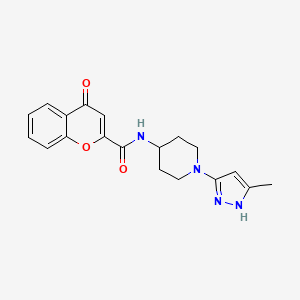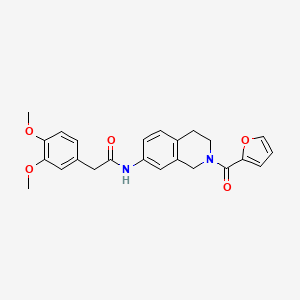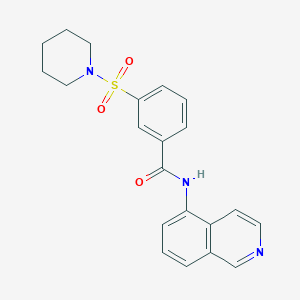
(6-Ethoxy-4-tosylquinolin-3-yl)(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(6-Ethoxy-4-tosylquinolin-3-yl)(p-tolyl)methanone” is a chemical compound with the molecular formula C26H23NO4S and a molecular weight of 445.53. It contains tolyl groups, which are functional groups related to toluene . They have the general formula CH3C6H4−R, where the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C26H23NO4S. It contains tolyl groups, which are functional groups related to toluene . The tolyl groups can have three possible structural isomers depending on the relative position of the methyl and the R substituent on the aromatic ring .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of complex quinoline derivatives, including compounds similar to "(6-Ethoxy-4-tosylquinolin-3-yl)(p-tolyl)methanone," often involves multi-step chemical reactions that yield novel heterocyclic compounds with potential for various applications. For example, Halim and Ibrahim (2017) discussed the synthesis of a new derivative of heteroannulated chromone, highlighting the importance of Density Functional Theory (DFT) calculations, electronic structure analysis, and the investigation of nonlinear optical (NLO) properties (Halim & Ibrahim, 2017). This research demonstrates the foundational role of synthetic chemistry in exploring the properties of quinoline derivatives for potential technological applications.
Potential Applications in Material Science
The study of novel quinoline derivatives extends to their potential applications in material science, particularly in the development of new fluorophores and analytical reagents. Hirano et al. (2004) identified a novel fluorophore, 6-methoxy-4-quinolone, with strong fluorescence across a wide pH range, showcasing its utility in biomedical analysis due to its stability and strong fluorescence properties (Hirano et al., 2004). Such compounds are crucial for developing sensitive and stable fluorescent labeling agents, which are invaluable in various scientific and medical diagnostics.
Analytical Chemistry Applications
Quinoline derivatives also find applications in analytical chemistry as fluorescent labeling reagents. The development of novel labeling compounds is essential for enhancing the detection and quantification of biological and chemical substances. For instance, the research by Gatti et al. (2004) on using 4,7-Phenanthroline-5,6-dione (phanquinone) as a fluorogenic labeling reagent highlights the compound's utility in the quality control of amino acids in pharmaceuticals (Gatti et al., 2004). These advancements in pre-column derivatization techniques significantly improve the analytical methodologies for pharmaceutical quality assurance.
properties
IUPAC Name |
[6-ethoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c1-4-31-20-11-14-24-22(15-20)26(32(29,30)21-12-7-18(3)8-13-21)23(16-27-24)25(28)19-9-5-17(2)6-10-19/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTVWUQLEYVGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2725364.png)


![1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2725368.png)

![N,N-bis(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2725372.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzamide](/img/structure/B2725377.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2725379.png)
![N-cyclohexyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2725381.png)
![6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B2725382.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2725385.png)
![4-tert-butyl-3'-[(4-tert-butylcyclohexylidene)amino]-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2725386.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2725387.png)